2-{7-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{7-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a phenol group and substituted with a methyl group and a 4-methylphenylamino group. This unique structure imparts significant chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol typically involves multi-step organic reactions One common method includes the condensation of 2-aminopyridine with an arylglyoxal, followed by cyclization to form the imidazo[1,2-a]pyridine coreThe methyl and 4-methylphenylamino groups are introduced via alkylation and amination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The use of automated reactors and advanced purification methods like chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-{7-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the reagents used.
Scientific Research Applications
2-{7-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{7-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The phenol group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Another imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Used for its anxiolytic properties.
Imidazo[1,2-a]pyridine-3-yl-acetic acids: Known for their broad spectrum of biological activities.
Uniqueness
2-{7-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenol and amino groups allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C21H19N3O |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[7-methyl-3-(4-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C21H19N3O/c1-14-7-9-16(10-8-14)22-21-20(17-5-3-4-6-18(17)25)23-19-13-15(2)11-12-24(19)21/h3-13,22,25H,1-2H3 |
InChI Key |
ATKPIZQFBDDTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.